molecular formula C12H14O2 B050940 3-(4-Methoxyphenyl)cyclopentanone CAS No. 116526-34-2

3-(4-Methoxyphenyl)cyclopentanone

Cat. No. B050940
M. Wt: 190.24 g/mol
InChI Key: BXVGGHJBRCDSGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Methoxyphenyl)cyclopentanone often involves complex reactions. For instance, the synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones demonstrates the complexity and the specific conditions required for synthesizing methoxyphenyl-containing compounds (Gluziński, Grochowski, Krajewski, & Pupek, 1991). Additionally, cyclopentanone derivatives have been synthesized through reactions with various reagents, highlighting the versatility of synthetic approaches (Scheibye, Shabana, Lawesson, & Romming, 1982).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, has been elucidated using X-ray diffraction, revealing a monoclinic system with specific space group parameters (Gluziński et al., 1991). These structural insights are crucial for understanding the chemical behavior and potential applications of 3-(4-Methoxyphenyl)cyclopentanone and related compounds.

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Methoxyphenyl)cyclopentanone derivatives often result in the formation of new, complex structures. For example, reactions of ketones with specific reagents can lead to the formation of new spiro and thioketone compounds, demonstrating the reactivity and functional versatility of the cyclopentanone core (Scheibye et al., 1982).

Physical Properties Analysis

The physical properties of 3-(4-Methoxyphenyl)cyclopentanone and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the specific molecular architecture. X-ray structural investigations provide detailed information on the crystalline structure, which is essential for understanding the material's physical characteristics (Gluziński et al., 1991).

Chemical Properties Analysis

The chemical properties of 3-(4-Methoxyphenyl)cyclopentanone, including reactivity with other chemical agents and stability under various conditions, are key areas of study. The synthesis and reactions of related compounds provide insights into the chemical behavior and potential reactivity patterns of methoxyphenyl and cyclopentanone moieties (Scheibye et al., 1982).

Scientific Research Applications

  • Synthesis of α, α'-bis(Substituted Benzylidene)cycloalkanones : A study demonstrated a microwave irradiation catalyzed reaction of cyclopentanone with aldehydes, resulting in high yields of bis(substituted benzylidene) cyclopentanones under mild conditions. This synthesis process is significant in organic chemistry due to its efficiency and applicability in different reactions (Zheng et al., 1997).

  • Formation of Spiro and Thioketones : Cyclopentanone reacted with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, leading to the formation of new spiro and thioketones. These reactions are relevant in the field of organophosphorus compounds and have potential applications in developing new chemical entities (Scheibye et al., 1982).

  • Thermal Decomposition Kinetics of Chalcones : The thermal decomposition of compounds like 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone was studied under non-isothermal conditions. These studies are crucial for understanding the stability and decomposition mechanisms of such compounds, which can be applied in various industrial processes (Manikandan et al., 2016).

  • Synthesis of Arylated Products : Research has shown that treating certain enamines with p-methoxyphenyllead triacetate in chloroform provides a high-yielding route to arylated products like 2-(4-methoxyphenyl)cyclopentanone. Such reactions are important in organic synthesis, especially in producing compounds with specific structural requirements (May & Pinhey, 1982).

  • Synthesis of Biological Active Compounds : The compound has been used in the synthesis of various biologically active compounds, such as anticancer agents. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one from cyclopentanone oxime is significant in developing small molecule inhibitors for cancer treatment (Wang et al., 2016).

  • Photoresist and Photolithographic Applications : Compounds like 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone, when condensed to form polyesters, produce photocrosslinkable polymers. These are useful in photoresist and photolithographic applications, demonstrating the compound's significance in materials science (Borden, 1978).

Safety And Hazards

The safety data sheet for “3-(4-Methoxyphenyl)cyclopentanone” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is classified as a highly flammable liquid and vapor .

properties

IUPAC Name

3-(4-methoxyphenyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVGGHJBRCDSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555743
Record name 3-(4-Methoxyphenyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)cyclopentanone

CAS RN

116526-34-2
Record name 3-(4-Methoxyphenyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(4-Methoxyphenyl)-2-cyclopenten-1-one (11.2 g) was dissolved in ethanol, and 10% palladium-carbon (1.1 g) was added thereto. After substituting the reaction vessel with hydrogen gas, hydrogen addition was carried out at normal pressure, 40° C. for 4 hours. After the reaction, the catalyst was filtered off and the solvent was distilled off under reduced pressure to produce a light yellow oily substance which was then purified by silica gel column chromatography (n-hexane:ethyl acetate=5:1) to give 5.90 g of 3-(4-methoxyphenyl) cyclopentanone (52.2% yield).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a RT solution of 3-(4-methoxyphenyl)cyclopent-2-en-1-one (Step A) (4.68 g, 24.86 mmol) in EtOAc (100 ml) was added Pd/C (Degussa E101 NE/W, 10% dry weight, 50% water) (2.65 g, 1.243 mmol). The reaction mixture was degassed and flushed with nitrogen, then, degassed and flushed with hydrogen using a balloon. After 2 hours filtered reaction through a pad of Celite® washing with EtOAc. The filtrate was and purified by flash column chromatography on silica gel, eluting EtOAc in hexanes to afford the title compound as a racemic mixture. 1H NMR (500 MHz, CDCl3): δ 7.18 (d, J=8.5 Hz, 1H); 6.88 (d, J=8.6 Hz, 1H); 3.80 (s, 3H); 3.42-3.32 (m, 1H); 2.65 (dd, J=18.1, 7.4 Hz, 1H); 2.48-2.36 (m, 2H); 2.34-2.23 (m, 2H); 2.00-1.90 (m, 1H).
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.65 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RA Angnes, JM Oliveira, CC Oliveira… - … A European Journal, 2014 - Wiley Online Library
A new enantioselective Heck–Matsuda desymmetrization reaction was accomplished by using 3‐cyclopentenol to produce chiral five‐membered 4‐aryl cyclopentenol scaffolds in good …
RB Silverman, CZ Ding - Journal of the American Chemical …, 1993 - ACS Publications
Chemical model for a mechanism of inactivation of monoamine oxidase by heterocyclic compounds. Electronic effects on acetal hydr Page 1 /. Am. Chem. Soc. 1993, 115, 4571-4576 …
Number of citations: 18 pubs.acs.org
SH Huang, TM Wu, FY Tsai - Applied Organometallic …, 2010 - Wiley Online Library
A reusable Pd(NH 3 ) 2 Cl 2 /cationic 2,2′‐bipyridyl system for the catalysis of the conjugate addition of arylboronic acids to α,β‐unsaturated enones in water under air was developed. …
Number of citations: 19 onlinelibrary.wiley.com
Q Ye, GL Grunewald - Journal of Medicinal Chemistry, 1989 - ACS Publications
In a search for a selective inhibitor forthe epinephrine synthesizing enzyme phenylethanolamine JV-methyltransferase (PNMT; EC 2.1. 1.28), phenolic 2-aminotetralins (12-15 as …
Number of citations: 22 pubs.acs.org
Q Chen, L Li, F Guo, Z Mao - Tetrahedron, 2016 - Elsevier
New C 2 -symmetric chiral sulfurous diamides were synthesized from (1R,2R)-(+)-1,2-diphenylethylenediamine and used as efficient chiral sulfur–olefin hybrid ligands for …
Number of citations: 6 www.sciencedirect.com
S Facchetti, I Cavallini, T Funaioli, F Marchetti… - …, 2009 - ACS Publications
Different tropos deoxycholic acid derived biphenylphosphites were used as Rh(I) chiral ligands, at P/Rh 1:1 and 2:1 molar ratios, to obtain mono- or disubstituted Rh(I) complexes, which …
Number of citations: 38 pubs.acs.org

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